N-[4-(propan-2-yl)phenyl]butanamide
Description
N-[4-(Propan-2-yl)phenyl]butanamide is a secondary amide characterized by a butanamide chain (CH₂CH₂CH₂CONH-) attached to a para-substituted phenyl ring bearing an isopropyl group (C₃H₇). Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. Synthesis typically involves substitution or coupling reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO/c1-4-5-13(15)14-12-8-6-11(7-9-12)10(2)3/h6-10H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
IDDDOJJSNZTWIQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(C)C |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
In contrast, the acetyl group in N-(4-acetylphenyl)butanamide withdraws electrons, increasing susceptibility to nucleophilic attack . The trifluoromethyl (CF₃) group in compound 17 () introduces strong electronegativity, which may alter binding affinities in biological systems .
Synthetic Pathways
- This compound and N-(4-acetylphenyl)butanamide share synthetic routes involving tosyl substitution, as demonstrated in .
- Complex derivatives like the pyrimidinylsulfamoyl analog require multi-step sulfonylation and amidation, reflecting higher synthetic complexity .
Physicochemical Properties
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